MMV024101

Beschreibung

Eigenschaften

CAS-Nummer |

1092565-44-0 |

|---|---|

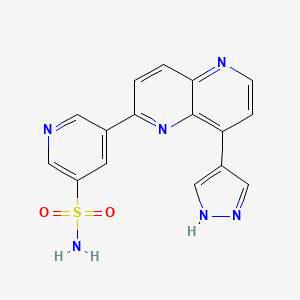

Molekularformel |

C16H12N6O2S |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C16H12N6O2S/c17-25(23,24)12-5-10(6-18-9-12)14-1-2-15-16(22-14)13(3-4-19-15)11-7-20-21-8-11/h1-9H,(H,20,21)(H2,17,23,24) |

InChI-Schlüssel |

GTWOKQIGBJADIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CC(=C2N=C1C3=CC(=CN=C3)S(=O)(=O)N)C4=CNN=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MMV024101; MMV-024101; MMV 024101; TCMDC-134293; TCMDC134293; TCMDC 134293. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Inhibition of Plasmodium PI4K by MMV390048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, with the emergence of drug-resistant Plasmodium parasites necessitating the discovery of novel therapeutic agents with new mechanisms of action. One of the most promising new drug targets in the anti-malarial field is phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for multiple stages of the parasite lifecycle. This technical guide provides an in-depth overview of the inhibition of Plasmodium PI4K by MMV390048 (also known as MMV024101), a first-in-class PI4K inhibitor that has progressed to clinical trials. We will explore its mechanism of action, the downstream effects of PI4K inhibition, quantitative data on its efficacy, and detailed experimental protocols relevant to its study.

Introduction to Plasmodium PI4K as a Drug Target

Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key signaling lipid and a precursor for other important phosphoinositides, playing a crucial role in membrane trafficking and signal transduction.[1] In Plasmodium falciparum, the PI4K type III beta isoform (PfPI4KIIIβ) has been identified as an essential enzyme for parasite survival and has been validated as a druggable target.[2] Inhibition of PfPI4KIIIβ disrupts parasite development at multiple stages of its lifecycle, including the asexual blood stage, liver stage, and transmission stages.[2]

MMV390048 is a novel 2-aminopyridine compound that selectively inhibits Plasmodium PI4K.[3][4] Its broad activity against various parasite life cycle stages makes it a promising candidate for malaria treatment, prevention, and transmission blocking.[3]

The MMV390048 PI4K Inhibition Pathway

MMV390048 exerts its anti-malarial effect by directly targeting the ATP-binding pocket of PfPI4KIIIβ.[5] This competitive inhibition prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). The resulting depletion of PI4P disrupts critical cellular processes within the parasite, particularly during the late schizont stage of the asexual blood cycle.[2]

The reduction in PI4P levels is believed to interfere with Rab11A-mediated membrane trafficking.[2] This disruption manifests as a failure of plasma membrane ingression around the developing daughter merozoites, ultimately leading to parasite death.[2] The pathway is visualized in the diagram below.

Quantitative Data on MMV390048 Efficacy

The following tables summarize the in vitro and in vivo efficacy of MMV390048 against Plasmodium falciparum.

Table 1: In Vitro Activity of MMV390048 against P. falciparum

| Strain | IC50 (nM) | IC90 (nM) | Reference |

| NF54 (drug-sensitive) | 28 | 40 | [5][6] |

| Multidrug-resistant clinical isolates (mean) | - | - | [6] |

Table 2: In Vivo Efficacy of MMV390048 in a Humanized Mouse Model

| Parameter | Value | Host | P. falciparum Strain | Reference |

| ED90 | 0.57 mg/kg | SCID mice | 3D7 | [6] |

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Parameters of MMV390048

| Parameter | Value | Study Population | Reference |

| Minimum Inhibitory Concentration (estimated) | 83 ng/mL | Healthy Volunteers | [7] |

| Minimal Parasiticidal Concentration (90% effect) | 238 ng/mL | Healthy Volunteers | [7] |

| Parasite Clearance Half-life (80 mg dose) | 5.5 hours | Healthy Volunteers | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PI4K inhibitors like MMV390048.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

-

96-well microplates

-

Test compound (MMV390048) and control drugs (e.g., chloroquine)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

-

Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Add parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) to each well. Include wells with parasitized cells but no drug (positive control) and wells with uninfected erythrocytes (negative control).

-

Incubate the plates for 72 hours at 37°C in a hypoxic environment (5% CO2, 5% O2, 90% N2).

-

After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Humanized Mouse Model

This protocol describes how to assess the in vivo efficacy of an anti-malarial compound in SCID mice engrafted with human erythrocytes and infected with P. falciparum.

Materials:

-

Severe Combined Immunodeficient (SCID) mice

-

Human erythrocytes (O+)

-

P. falciparum 3D7 strain

-

Test compound (MMV390048) formulated for oral administration

-

Vehicle control

-

Giemsa stain

-

Flow cytometer and fluorescent dyes for parasitemia determination

Procedure:

-

Engraft SCID mice with human erythrocytes by intraperitoneal injection.

-

Infect the engrafted mice with P. falciparum 3D7.

-

Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control orally once daily for four consecutive days.

-

Monitor parasitemia daily for the duration of the experiment and for a follow-up period to check for recrudescence.

-

Parasitemia can also be quantified by flow cytometry for higher throughput and accuracy.

-

Calculate the 90% effective dose (ED90) by analyzing the dose-response relationship.

In Vitro Resistance Selection

This protocol outlines a method for selecting for drug-resistant parasites in vitro.

Materials:

-

P. falciparum culture (e.g., Dd2 strain)

-

Complete culture medium

-

Test compound (MMV390048)

-

Large culture flasks

Procedure:

-

Start with a large population of parasites (e.g., 10^8 to 10^9 parasites).

-

Expose the parasite culture to a constant concentration of the test compound, typically at a concentration that inhibits growth by 50-90% (IC50-IC90).

-

Maintain the drug pressure, changing the media and adding fresh drug every 48 hours.

-

Monitor the culture for signs of parasite recrudescence.

-

If parasites reappear, gradually increase the drug concentration.

-

Continue this process of stepwise increases in drug pressure until parasites are able to grow at concentrations significantly higher than the initial IC50.

-

Clone the resistant parasites by limiting dilution.

-

Characterize the resistance phenotype by determining the IC50 of the resistant clones and perform whole-genome sequencing to identify potential resistance-conferring mutations.

Conclusion

MMV390048 represents a significant advancement in the fight against malaria by validating Plasmodium PI4K as a druggable target. Its novel mechanism of action, which involves the disruption of PI4P synthesis and subsequent interference with merozoite development, offers a new tool to combat drug-resistant parasites. The data presented in this guide highlight its potent in vitro and in vivo activity. The provided experimental protocols serve as a foundation for researchers to further investigate this important class of anti-malarial compounds and to accelerate the development of the next generation of PI4K inhibitors.

References

- 1. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. apconix.com [apconix.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 1, Placebo-controlled, Randomized, Single Ascending Dose Study and a Volunteer Infection Study to Characterize the Safety, Pharmacokinetics, and Antimalarial Activity of the Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Deconvolution of MMV024101 in Plasmodium falciparum: A Review of Publicly Available Data

Despite its inclusion in the Medicines for Malaria Venture (MMV) Pathogen Box as a compound with known antiplasmodial activity, a specific molecular target for MMV024101 within Plasmodium falciparum has not been publicly disclosed in peer-reviewed literature. Comprehensive searches of scientific databases and public repositories have not yielded definitive information on its mechanism of action, associated quantitative binding data, or the detailed experimental protocols used for its target deconvolution.

This technical guide summarizes the available information contextually and outlines the general methodologies that would be employed for such a target identification campaign, providing a framework for researchers in the field.

This compound: An Overview

This compound is one of 400 diverse, drug-like molecules made available to the research community through the MMV Pathogen Box initiative. This initiative is designed to accelerate drug discovery for neglected diseases by providing open access to compounds with established activity against various pathogens, including Plasmodium falciparum. While screening campaigns have confirmed the activity of many of these compounds, the subsequent in-depth target identification and validation for each molecule is a complex process, and the results for many, including this compound, are not yet in the public domain.

Methodological Framework for Target Identification

The process of identifying the molecular target of a phenotypically active compound like this compound is a multi-step endeavor that combines biochemical, genetic, and proteomic approaches. Below are the standard experimental protocols and workflows typically utilized in the field of antimalarial drug development.

Chemical Proteomics Approaches

Chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within the parasite's proteome.

Experimental Protocols:

-

Affinity-Based Probe Synthesis: The first step involves chemically modifying this compound to create a probe. This typically involves synthesizing an analog of the compound that incorporates a reactive group (for covalent capture) or an affinity tag (like biotin or a clickable alkyne group) on a part of the molecule that is not essential for its biological activity.

-

Affinity Purification / Pull-Down Assay:

-

Lysate Preparation: Synchronized P. falciparum cultures (typically late trophozoite or schizont stages) are harvested and lysed under non-denaturing conditions to preserve protein complexes.

-

Incubation: The parasite lysate is incubated with the affinity probe. A control incubation is performed with a non-tagged version of the compound or with an inactive analog to distinguish specific from non-specific binders.

-

Capture: The probe and its bound proteins are captured on a solid support (e.g., streptavidin-coated beads for a biotinylated probe).

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution and Digestion: The bound proteins are eluted, denatured, and digested into peptides, typically with trypsin.

-

-

Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the this compound probe.

Workflow for Affinity-Based Target Identification

Caption: Workflow for identifying protein targets using an affinity probe.

Genetic Validation of Putative Targets

Once a candidate target protein is identified, genetic methods are crucial to validate that the compound's antimalarial activity is indeed mediated through this target.

Experimental Protocols:

-

Conditional Knockdown/Knockout:

-

Genetic Modification: The gene encoding the putative target protein is modified using techniques like CRISPR/Cas9 or a DiCre recombinase system. This allows for the conditional regulation of gene expression, for example, by adding a small molecule to induce gene excision or protein degradation.

-

Phenotypic Analysis: The effect of the target protein's depletion on parasite viability is assessed. If the depletion of the protein phenocopies the effect of treatment with this compound (e.g., arrest at the same stage of the lifecycle), it provides strong evidence for the target's role.

-

-

Drug Potency Shift Assay:

-

Overexpression or Mutation: The target gene is modified to be overexpressed or to contain mutations that are predicted to reduce the binding of this compound.

-

IC50 Determination: The 50% inhibitory concentration (IC50) of this compound is determined for the modified parasite line and compared to the wild-type. A significant increase in the IC50 value for the modified line (i.e., the parasites become less sensitive to the drug) strongly suggests that the modified protein is the target.

-

Logical Flow for Genetic Target Validation

Caption: Decision-making workflow for the genetic validation of a drug target.

Quantitative Data Presentation

Without a confirmed target for this compound, no specific quantitative data can be presented. However, a typical data summary for a validated antimalarial compound would include the following, presented in tabular format for clarity.

Table 1: Hypothetical In Vitro Activity and Selectivity Data

| Compound | P. falciparum IC50 (nM) | Human Cell Line CC50 (nM) | Selectivity Index (CC50/IC50) |

|---|

| this compound | Data N/A | Data N/A | Data N/A |

Table 2: Hypothetical Target Engagement and Genetic Validation Data

| Parameter | Value |

|---|---|

| Biochemical Assay | |

| Recombinant Target Ki (nM) | Data N/A |

| Thermal Shift Assay | |

| ΔTm with Target (°C) | Data N/A |

| Genetic Validation |

| IC50 Shift (Fold-change in overexpressor line) | Data N/A |

Conclusion

The identification of the molecular target of this compound in Plasmodium falciparum remains an open research question based on publicly accessible information. The methodologies described herein represent the standard, rigorous approaches that are essential for the deconvolution of a compound's mechanism of action. The successful application of these chemical proteomic and genetic validation techniques is a critical step in the progression of any hit compound from a phenotypic screen towards a candidate for preclinical development. Future publications resulting from the open-source distribution of the MMV Pathogen Box may yet reveal the target of this and other promising antimalarial compounds.

MMV024101 IUPAC name and synonyms

An In-Depth Technical Guide to MMV024101: A Novel Antimalarial Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent antimalarial compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box. It functions as an inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme in the parasite's life cycle. This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, available quantitative data, detailed experimental methodologies, and a visualization of its known signaling pathway.

Chemical Identity

IUPAC Name and Synonyms

The chemical identity of this compound is well-defined, providing a basis for its synthesis and characterization.

| Identifier | Value |

| IUPAC Name | 5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide[1] |

| Synonyms | MMV-024101, MMV 024101, TCMDC-134293[1] |

| CAS Number | 1092565-44-0[1][2] |

| Molecular Formula | C₁₆H₁₂N₆O₂S[1] |

Quantitative Data Summary

This compound has been characterized by its potent in vitro activity against Plasmodium falciparum, alongside initial assessments of its physicochemical and pharmacokinetic properties.

Table 2.1: In Vitro Antimalarial Activity

| Parameter | Value | Organism/Strain | Reference |

| IC₅₀ | 543 nM | Plasmodium falciparum NF54 | [2] |

Table 2.2: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Conditions | Reference |

| Aqueous Solubility | <5 µM | Not specified | [2] |

| Metabolic Stability | 2% of parent compound remaining | After 30 min incubation with mouse liver microsomes | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by targeting and inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[2] PfPI4K is a crucial enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a component of cellular membranes, essential for various processes in the parasite, including vesicle trafficking and phospholipid biosynthesis.[3][4]

Inhibition of PfPI4K by this compound disrupts the intracellular localization and activity of downstream effectors that rely on PI4P for their function. One such critical downstream effector is the P. falciparum calcium-dependent protein kinase 7 (PfCDPK7).[3] PfCDPK7 localization to vesicular structures is dependent on its interaction with 4'-phosphorylated phosphoinositides like PI4P.[3] By inhibiting PfPI4K, this compound prevents the proper localization and function of PfCDPK7, which in turn impairs vital processes such as phosphatidylcholine (PC) synthesis.[3] This disruption of essential cellular functions ultimately leads to parasite death.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol is based on the widely used SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

Workflow:

References

Unveiling MMV024101: A Technical Primer on its Origin and Discovery as a Novel Antimalarial Agent

For Immediate Release

[City, State] – [Date] – MMV024101, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), has emerged as a significant chemical scaffold in the pursuit of next-generation antimalarial therapeutics. This technical guide provides an in-depth overview of the origin, discovery, and core biological characteristics of this compound, intended for researchers, scientists, and drug development professionals.

This compound, also identified as TCMDC-134293, was first highlighted as a promising antimalarial agent through extensive screening efforts. It is a key component of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of 400 diverse, drug-like molecules with established activity against major pathogenic agents.[1][2][3] The inclusion of this compound in this open-access library underscores its importance as a foundational tool for stimulating innovation in neglected disease research.

Discovery and Origin

The genesis of this compound can be traced back to large-scale high-throughput screening campaigns of compound libraries aimed at identifying novel inhibitors of Plasmodium falciparum growth. While the specific initial discovery publication remains to be definitively cited, its inclusion in the MMV Pathogen Box indicates it was identified from screening collections, likely originating from a major pharmaceutical partner such as GlaxoSmithKline and their Tres Cantos Antimalarial Set (TCAMS).[4] Subsequently, this compound served as a critical starting point for structure-activity relationship (SAR) studies, leading to the development of optimized, second-generation PI4K inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action: Targeting a Key Parasitic Pathway

This compound exerts its antiplasmodial activity by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[5][6][7] This enzyme plays a crucial role in the parasite's lifecycle by catalyzing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). PI4P is an essential lipid messenger involved in vesicular trafficking, signal transduction, and maintaining the structural integrity of the parasite's plasma membrane and the tubulovesicular network.

The inhibition of PfPI4K by this compound disrupts these vital cellular processes, ultimately leading to parasite death. The signaling cascade initiated by PfPI4K is complex and integrated with other cellular pathways, including the regulation of downstream effectors that are critical for parasite development and proliferation.

References

- 1. MMV launches the Pathogen Box | Medicines for Malaria Venture [mmv.org]

- 2. Pathogen Box | DNDi [dndi.org]

- 3. About the Pathogen Box | Medicines for Malaria Venture [mmv.org]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MMV024101 - A Phosphatidylinositol 4-Kinase (PI4K) Inhibitor from the Medicines for Malaria Venture Pathogen Box

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMV024101 is a chemical compound from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of 400 diverse, drug-like molecules made available to the research community to foster open-source drug discovery for neglected diseases. This guide provides a comprehensive technical overview of this compound, focusing on its identity as a phosphatidylinositol 4-kinase (PI4K) inhibitor, its activity against Plasmodium falciparum, and the experimental methodologies used for its characterization. The inhibition of PI4K presents a promising therapeutic strategy against malaria, and this document consolidates the available data on this compound to support further research and development efforts.

Compound Information and Physicochemical Properties

This compound has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K). The compound's activity and some of its physicochemical properties have been characterized, providing a baseline for its assessment as a potential antimalarial lead.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₆O₂S | [1] |

| Target | Phosphatidylinositol 4-kinase (PI4K) | [1][2] |

| In Vitro Potency (IC₅₀ vs. P. falciparum NF54) | 543 nM | [1][2] |

| Aqueous Solubility | <5 μM | [1][2] |

| Mouse Liver Microsomal Clearance | Rapid (2% of parent compound remaining after 30 min) | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial activity through the inhibition of phosphatidylinositol 4-kinase (PI4K) in Plasmodium falciparum. PI4K is a crucial enzyme in the parasite's lifecycle, playing a key role in the regulation of phospholipid biosynthesis and vesicular trafficking.

The inhibition of PfPI4K by compounds like this compound disrupts the localization and activity of downstream effectors, such as the calcium-dependent protein kinase 7 (PfCDPK7). This disruption, in turn, affects the phosphorylation of key enzymes involved in phosphatidylcholine (PC) synthesis, namely phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine kinase (EK). The ultimate consequence is the impairment of phospholipid biosynthesis, which is essential for parasite development and proliferation.[3][4][5]

Below is a diagram illustrating the proposed signaling pathway involving PfPI4K and the downstream consequences of its inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize compounds from the MMV Pathogen Box, including this compound.

Handling and Dilution of Pathogen Box Compounds

The compounds in the Pathogen Box are supplied in 96-well plates as 10 µL of a 10 mM solution in dimethyl sulfoxide (DMSO).[6][7]

Recommended Dilution Procedure:

-

Thaw the sealed plates containing the frozen 10 mM DMSO stock solutions.

-

To prepare a 1 mM stock solution, dilute the initial 10 µL of the 10 mM stock solution with 90 µL of 100% DMSO.

-

From this 1 mM stock, further dilutions can be made for screening purposes. It is recommended to test compounds at a final concentration of 1 µM, ensuring the final DMSO concentration in the assay buffer is kept as low as possible.[7]

In Vitro Antiplasmodial Activity Assay (P. falciparum)

The 50% inhibitory concentration (IC₅₀) of the Pathogen Box compounds against the erythrocytic stages of P. falciparum (e.g., 3D7 or NF54 strains) is determined using a standardized protocol.

Protocol for IC₅₀ Determination:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasite Synchronization: Prior to the assay, parasite cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment.[1]

-

Assay Plate Preparation: A 5-fold serial dilution of each compound is prepared to obtain a range of concentrations (e.g., from 20 µM to 0.05 nM). Each concentration is tested in triplicate in 96-well plates.[1]

-

Assay Execution: Synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2.5% hematocrit) are added to the assay plates containing the compounds.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions.

-

Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. A lysis buffer containing SYBR Green I is added to each well, and the plates are incubated in the dark. Fluorescence is measured using a microplate reader (excitation: ~485 nm, emission: ~530 nm).

-

Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each compound concentration relative to a drug-free control. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[1]

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) is typically evaluated.

General Protocol for Cytotoxicity Assay (e.g., using Resazurin):

-

Cell Culture: The chosen mammalian cell line is cultured in appropriate medium and conditions.

-

Assay Plate Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: Serial dilutions of the test compounds are added to the cells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: A viability reagent, such as resazurin, is added to each well. Viable cells will reduce resazurin to the fluorescent product resorufin.

-

Measurement: Fluorescence is measured using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the antiplasmodial IC₅₀.

In Vivo Efficacy Models

General Workflow for In Vivo Efficacy Study:

-

Infection: Mice are infected with the appropriate Plasmodium species.

-

Treatment: Once a detectable level of parasitemia is established, the mice are treated with the test compound, typically via oral gavage, over a set number of days.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. The 90% effective dose (ED₉₀) can be calculated.[8]

Conclusion

This compound is a valuable tool compound for studying the role of PI4K in Plasmodium falciparum. Its submicromolar potency against the parasite highlights the potential of targeting this kinase for antimalarial drug development. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the mechanism of action, potential for optimization, and therapeutic utility of this compound and other PI4K inhibitors. The open-source nature of the MMV Pathogen Box encourages the dissemination of research findings to accelerate the discovery of new medicines for malaria.

References

- 1. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogen Box supporting information | Medicines for Malaria Venture [mmv.org]

- 8. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

Unveiling the Antimalarial Action of MMV024101: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of the antimalarial compound MMV024101, a promising agent from the Medicines for Malaria Venture (MMV) Pathogen Box. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. Herein, we detail its mechanism of action, summarize available efficacy data, and outline the experimental protocols used for its characterization.

Core Compound Information

This compound is a synthetic organic molecule identified as a potent inhibitor of Plasmodium falciparum growth. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide |

| CAS Number | 1092565-44-0 |

| Chemical Formula | C16H12N6O2S |

| Molecular Weight | 352.37 g/mol |

Mechanism of Action: Inhibition of PfPI4K Signaling

This compound exerts its antimalarial effect through the inhibition of a crucial parasite enzyme, Phosphatidylinositol 4-kinase (PI4K). Specifically, it targets the beta isoform of the enzyme (PI4KIIIβ). This kinase plays a pivotal role in the parasite's intracellular signaling and membrane trafficking.

The inhibition of PfPI4K by this compound disrupts a critical signaling pathway essential for phospholipid biosynthesis, particularly the production of phosphatidylcholine (PC). This pathway is vital for the parasite's development and replication within human red blood cells.

Signaling Pathway of PfPI4K Inhibition

The following diagram illustrates the signaling cascade affected by this compound. Inhibition of PfPI4K leads to a depletion of 4'-phosphorylated phosphoinositides (PIPs), which are essential for the correct localization and activation of the downstream protein kinase PfCDPK7. The subsequent hypo-phosphorylation and degradation of key enzymes in the phosphatidylcholine synthesis pathway, namely phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine kinase (EK), ultimately halt parasite growth.

Biological Activity Data

This compound has demonstrated potent activity against the asexual blood stages of Plasmodium falciparum. However, comprehensive data on its activity against a wide range of drug-resistant strains and other life cycle stages is limited in the public domain.

Table 1: In Vitro Activity of this compound against P. falciparum

| Parasite Strain | IC50 (nM) | Assay Method | Reference |

| NF54 | 543 | Not Specified | [1][2] |

Further research is required to establish a more complete activity profile of this compound across various parasite strains and life cycle stages.

Experimental Protocols

The following sections detail the standard methodologies employed for the evaluation of antimalarial compounds like this compound.

In Vitro Asexual Stage Drug Susceptibility Assay

The in vitro activity of antimalarial compounds against the asexual blood stages of P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay.

Workflow Diagram:

Detailed Methodology:

-

Plasmodium falciparum Culture: Parasites are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax.

-

Synchronization: The parasite culture is synchronized to the ring stage, often using treatment with 5% D-sorbitol.

-

Assay Setup: The compound is serially diluted in culture medium in a 96-well microtiter plate. A suspension of synchronized ring-stage parasites is added to each well.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions to allow for parasite maturation to the schizont stage.

-

Fluorescence Measurement: After incubation, a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the 50% inhibitory concentration (IC50) is calculated.

In Vivo Efficacy Assessment in a Murine Model

The in vivo efficacy of antimalarial compounds is frequently assessed using the Peters' 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium berghei.

Workflow Diagram:

Detailed Methodology:

-

Infection: Naive mice (e.g., Swiss albino or BALB/c) are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: A few hours post-infection (Day 0), treatment with the test compound begins and continues for four consecutive days (Days 0, 1, 2, and 3). The compound is typically administered orally or subcutaneously. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.

-

Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells (parasitemia).

-

Data Analysis: The average parasitemia of the treated groups is compared to that of the vehicle-treated control group to calculate the percentage of parasite suppression. The effective dose 50 (ED50), the dose that suppresses parasitemia by 50%, can be determined by testing a range of doses. The mean survival time for each group is also recorded.

Conclusion

This compound is a promising antimalarial compound that targets a key signaling pathway in Plasmodium falciparum involving PfPI4K. Its potent in vitro activity warrants further investigation, particularly to establish a broader profile against drug-resistant parasite strains and to determine its efficacy in in vivo models of malaria. The experimental frameworks detailed in this guide provide a robust foundation for the continued evaluation of this and other novel antimalarial candidates.

References

Unveiling the In Vitro Antimalarial Profile of MMV024101: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the in vitro antimalarial efficacy of MMV024101, a promising compound from the Medicines for Malaria Venture (MMV) Pathogen Box. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimalarial therapeutics. Herein, we present a comprehensive summary of its activity against various Plasmodium species and strains, detailed experimental methodologies, and a hypothesized mechanism of action.

Core Efficacy: Potent and Multi-Stage Activity

This compound has demonstrated significant activity against multiple strains of Plasmodium falciparum, the deadliest species of human malaria parasite, as well as activity against the liver stages of the parasite, suggesting a multi-stage inhibitory potential. The compound exhibits potent inhibitory concentrations in the nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium Species

| Parasite Species | Strain | Assay Type | Parameter | Value (nM) | Reference |

| Plasmodium falciparum | 3D7 | Asexual Blood Stage | IC50 | 600 | [1] |

| Plasmodium falciparum | W2 | Asexual Blood Stage | IC50 | 730 | [1] |

| Plasmodium falciparum | Dd2 | Asexual Blood Stage | IC50 | 630 | [1] |

| Plasmodium falciparum | NF54 | Asexual Blood Stage (LDH Assay) | IC50 | 543 | [1] |

| Plasmodium berghei | - | Liver Stage Sporozoite (Luciferase Assay) | IC50 | 2170 | [1] |

Postulated Mechanism of Action: Targeting Phosphatidylinositol 4-Kinase Beta (PI4Kβ)

Current evidence suggests that the antimalarial activity of this compound may be attributed to the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase beta (PfPI4Kβ).[1] This enzyme plays a crucial role in the parasite's intracellular development and protein trafficking. Inhibition of PfPI4Kβ disrupts essential cellular processes, ultimately leading to parasite death.

References

Unveiling the Selectivity and Off-Target Profile of MMV024101: A Technical Guide

For Immediate Release

Shanghai, China – November 20, 2025 – MMV024101, a 2,8-disubstituted-1,5-naphthyridine originating from the Medicines for Malaria Venture (MMV) Pathogen Box, has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). While demonstrating significant promise as an antimalarial agent, a thorough understanding of its selectivity and potential off-target effects is crucial for its continued development. This technical guide provides a comprehensive overview of the available data on the selectivity and off-target profile of this compound and its analogs, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a valuable chemical scaffold for the development of novel antimalarial drugs targeting PfPI4K. However, initial investigations into this series revealed a need for optimization to improve selectivity against human kinases. Subsequent medicinal chemistry efforts have led to the development of analogs with enhanced selectivity profiles. This guide synthesizes the currently available information to provide a clear picture of the selectivity and off-target landscape of this compound and its derivatives.

On-Target Activity: Inhibition of P. falciparum PI4K

This compound was identified as a hit compound from the MMV Pathogen Box with potent activity against the blood stages of Plasmodium falciparum. Its mechanism of action has been determined to be the inhibition of PfPI4K, a lipid kinase essential for parasite development.

| Parameter | Value | Reference |

| Target | Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) | [1][2] |

| Activity (IC50) | Data not publicly available for direct PfPI4K enzymatic inhibition | |

| Whole-cell antiplasmodial activity (NF54 strain) | Data not publicly available |

Selectivity Profile: Human Kinase Selectivity

A critical aspect of the development of this compound and its analogs has been ensuring selectivity for the parasite kinase over human orthologs. Initial studies on the 2,8-disubstituted-1,5-naphthyridine series indicated that poor selectivity against human phosphoinositide kinases was a key issue that needed to be addressed through medicinal chemistry optimization.

Off-Target Effects

Beyond kinase selectivity, understanding the broader off-target effects of a compound is essential for predicting potential toxicities. As with the specific selectivity data, comprehensive off-target screening data for this compound is limited in publicly accessible literature. The focus of published research has been on the optimization of the on-target activity and selectivity of the chemical series.

Experimental Methodologies

The following outlines the general experimental approaches that would be employed to determine the selectivity and off-target profile of a compound like this compound.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases to assess its selectivity.

Typical Protocol:

-

Kinase Panel: A large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar) would be utilized.

-

Assay Format: Biochemical assays are typically employed, measuring the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. Common formats include radiometric assays (e.g., 33P-ATP filter binding) or non-radiometric assays (e.g., fluorescence/luminescence-based assays like ADP-Glo™).

-

Compound Concentration: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) for initial screening.

-

Data Analysis: The percentage of inhibition for each kinase is calculated. For kinases showing significant inhibition, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.

-

Selectivity Score: A selectivity score (e.g., S-score) can be calculated to quantify the overall selectivity of the compound.

Cellular Off-Target Profiling

Objective: To identify potential off-target effects in a cellular context.

Typical Protocol:

-

Cell Lines: A panel of well-characterized human cell lines representing different tissues and cancer types is used.

-

Phenotypic Screening: High-content imaging or other phenotypic assays are employed to assess various cellular parameters, such as cell viability, morphology, cell cycle progression, apoptosis, and the induction of specific signaling pathways.

-

Target Deconvolution: For compounds exhibiting a significant cellular phenotype, further experiments are conducted to identify the responsible off-target protein(s). This can involve techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) or genetic approaches (e.g., shRNA/CRISPR screens).

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical workflow for assessing the selectivity and off-target effects of a hit compound like this compound.

Caption: Workflow for hit-to-lead development.

Signaling Pathway Context

This compound targets the phosphatidylinositol signaling pathway in P. falciparum, which is crucial for various cellular processes. The diagram below illustrates the central role of PI4K in this pathway.

Caption: The role of PI4K in the phosphoinositide pathway.

Conclusion

This compound represents a significant starting point for the development of PfPI4K inhibitors as a new class of antimalarial drugs. While detailed public data on the selectivity and off-target profile of this compound itself is limited, the available information on the broader 2,8-disubstituted-1,5-naphthyridine series indicates that selectivity against human kinases is a manageable challenge. Further optimization efforts have successfully yielded analogs with improved selectivity, underscoring the potential of this chemical scaffold. Future work should focus on the comprehensive profiling of the most promising candidates to fully delineate their safety and efficacy profiles.

References

- 1. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria | Medicines for Malaria Venture [mmv.org]

- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - TROPIQ [tropiq.nl]

Methodological & Application

Application Notes and Protocols for MMV024101 in P. falciparum Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental evaluation of MMV024101, a phosphatidylinositol 4-kinase (PI4K) inhibitor, against the asexual blood stages of Plasmodium falciparum, the deadliest malaria parasite. The following protocols are based on established methodologies for antimalarial drug screening and characterization.

I. Quantitative Data Summary

This compound has demonstrated potent activity against P. falciparum. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | P. falciparum Strain | Reference |

| IC50 | 543 nM | NF54 | [1][2] |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

II. Experimental Protocols

The following are detailed protocols for the cultivation of P. falciparum and the subsequent evaluation of the antimalarial activity of this compound.

A. Plasmodium falciparum Asexual Blood Stage Culture

This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strain (e.g., NF54)

-

Human erythrocytes (O+ blood type, washed)

-

Complete Culture Medium (CCM):

-

RPMI-1640 medium with L-glutamine and HEPES buffer

-

0.5% Albumax II

-

Hypoxanthine (final concentration 50 µg/mL)

-

Gentamicin (final concentration 10 µg/mL)

-

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

-

Sterile culture flasks (T25 or T75)

-

Centrifuge

-

Microscope and Giemsa stain

Procedure:

-

Preparation of Complete Culture Medium (CCM): Prepare CCM under sterile conditions and warm to 37°C before use.

-

Washing Erythrocytes: Wash packed human erythrocytes three times with incomplete RPMI-1640 medium to remove white blood cells and platelets.

-

Initiation of Culture: Thaw a cryopreserved vial of P. falciparum-infected erythrocytes rapidly at 37°C. Transfer the contents to a sterile centrifuge tube and wash with CCM.

-

Culture Maintenance:

-

Resuspend the parasite pellet in CCM to a desired hematocrit (typically 2-5%).

-

Transfer the cell suspension to a culture flask.

-

Gas the flask with the gas mixture for 30-60 seconds and seal tightly.

-

Incubate at 37°C.

-

-

Daily Maintenance:

-

Change the CCM daily.

-

Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

-

Split the culture as needed to maintain parasitemia between 1-5%. Add fresh, washed erythrocytes to reduce the parasitemia.

-

B. Synchronization of Parasite Culture

Synchronization of the parasite culture is crucial for stage-specific drug assays. The sorbitol synchronization method is widely used to obtain a culture enriched in ring-stage parasites.

Materials:

-

Asynchronous P. falciparum culture

-

5% (w/v) D-Sorbitol solution in sterile water, pre-warmed to 37°C

-

Complete Culture Medium (CCM)

-

Centrifuge

Procedure:

-

Centrifuge the asynchronous parasite culture at 800 x g for 5 minutes.

-

Remove the supernatant and resuspend the cell pellet in 10 volumes of pre-warmed 5% D-Sorbitol solution.

-

Incubate the suspension at 37°C for 10 minutes. This will lyse the mature trophozoite and schizont stages, leaving the ring stages intact.

-

Centrifuge the suspension at 800 x g for 5 minutes and discard the supernatant.

-

Wash the pellet twice with CCM to remove the sorbitol.

-

Resuspend the pellet of synchronized ring-stage parasites in fresh CCM and continue cultivation.

C. In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is a common method to determine the IC50 value of antimalarial compounds. It relies on the fluorescence of the SYBR Green I dye, which intercalates with parasite DNA.

Materials:

-

Synchronized ring-stage P. falciparum culture (1-2% parasitemia, 2% hematocrit)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete Culture Medium (CCM)

-

96-well black, flat-bottom microplates

-

SYBR Green I lysis buffer (containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Drug Dilution: Prepare a serial dilution of this compound in CCM in a separate 96-well plate. The final concentrations should typically range from nanomolar to micromolar. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

-

Assay Plate Setup: Add 100 µL of the synchronized parasite culture to each well of the 96-well assay plate.

-

Add 100 µL of the serially diluted this compound to the corresponding wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO₂, 5% O₂, 90% N₂.

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the drug-free control wells (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

III. Mechanism of Action and Signaling Pathway

This compound has been identified as an inhibitor of phosphatidylinositol 4-kinase (PI4K) .[1][2] PI4K is an essential enzyme in P. falciparum and plays a crucial role in the parasite's intracellular development and signaling pathways. Inhibition of PfPI4K is believed to disrupt the parasite's ability to modify host cell membranes and traffic essential proteins, ultimately leading to parasite death.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of action of this compound in P. falciparum.

IV. Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro activity of this compound against P. falciparum.

Caption: Workflow for in vitro testing of this compound against P. falciparum.

References

Application Notes: Utilization of MMV024101 for in vitro Antimalarial Drug Susceptibility Assays

Introduction

MMV024101 is an antimalarial compound developed by the Medicines for Malaria Venture (MMV). It belongs to the aminopyridine class of compounds, which has shown promise in the development of new antimalarial agents.[1][2] This class of compounds is known for its potent activity against various stages of the Plasmodium parasite lifecycle, including the blood stage, which is responsible for the clinical symptoms of malaria.[3][4] These application notes provide a detailed protocol for the use of this compound in drug susceptibility assays against the erythrocytic stages of Plasmodium falciparum, the deadliest species of human malaria parasite.

Mechanism of Action

While the specific molecular target of this compound is not explicitly detailed in publicly available literature, it is part of the broader 2-aminopyridine series of antimalarials. A well-characterized compound from this series, MMV048, has been shown to target phosphatidylinositol 4-kinase (PfPI4K).[5] This kinase plays a crucial role in the parasite's intracellular development, specifically in regulating essential membrane trafficking events at the Golgi apparatus.[5] Inhibition of PfPI4K disrupts these processes, leading to parasite death. It is plausible that this compound shares a similar mechanism of action, interfering with lipid signaling pathways critical for parasite survival.

Caption: Putative mechanism of action for this compound targeting PfPI4K.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and related aminopyridine compounds against Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency.

| Compound | Parasite Strain | Assay Type | IC50 (µM) | Citation |

| This compound | P. berghei (Liver Stage) | Luciferase Assay | Data not specified | [6] |

| This compound | P. falciparum | Organism-level | Data not specified | [6] |

| Related Aminopyridine | P. falciparum K1 | Not specified | 0.0068 µg/mL | [1] |

| Related Aminopyridine | P. falciparum NF54 | Not specified | 0.0079 µg/mL | [1] |

Experimental Protocol: In Vitro Drug Susceptibility Assay

This protocol describes a common method for assessing the susceptibility of P. falciparum to antimalarial compounds like this compound using a SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite growth.

Principle

Asexual, erythrocytic-stage P. falciparum parasites are cultured in vitro in the presence of serial dilutions of this compound. After an incubation period that allows for at least one full replication cycle (approximately 48-72 hours), the total DNA content in each well is quantified using the fluorescent dye SYBR Green I. The fluorescence intensity is proportional to the number of parasites. By comparing the growth in drug-treated wells to untreated controls, the concentration at which the drug inhibits 50% of parasite growth (IC50) can be determined.

Caption: Workflow for the SYBR Green I-based drug susceptibility assay.

Materials and Reagents

-

Parasite Culture: A continuous culture of P. falciparum (e.g., 3D7 or K1 strain) maintained in human erythrocytes.

-

Culture Medium: RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and either human serum or a serum substitute like Albumax I.[7][8]

-

This compound Stock Solution: Prepared in 100% DMSO at a concentration of 10 mM.

-

96-well Microplates: Black, clear-bottom plates suitable for fluorescence reading.

-

SYBR Green I Lysis Buffer:

-

Tris buffer (20 mM, pH 7.5)

-

EDTA (5 mM)

-

Saponin (0.008% w/v)

-

Triton X-100 (0.08% v/v)

-

SYBR Green I dye (2x final concentration)

-

-

Control Drugs: Chloroquine or Artemisinin for comparison.

-

Equipment: Incubator (37°C, with controlled gas environment: 5% CO2, 5% O2, 90% N2), fluorescence plate reader, biosafety cabinet.

Procedure

-

Preparation of Drug Plates: a. Prepare serial dilutions of the this compound stock solution in culture medium. A common starting concentration is 10 µM, followed by 2- or 3-fold dilutions across 10-12 points. b. Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. c. Include wells for "no drug" (untreated control) and "no parasite" (background control) containing 100 µL of culture medium.

-

Preparation of Parasite Suspension: a. Synchronize the P. falciparum culture to the ring stage. b. Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

-

Assay Initiation: a. Add 100 µL of the parasite suspension to each well of the drug-containing plate (except for the background control wells). b. The final volume in each well will be 200 µL.

-

Incubation: a. Place the plate in a modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.[9]

-

Assay Termination and Lysis: a. After incubation, carefully remove 100 µL of the supernatant from each well. b. Add 100 µL of the SYBR Green I lysis buffer to all wells. c. Mix gently and incubate the plate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: a. Read the plate using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence value of the "no parasite" control wells from all other wells.

-

Normalization: Express the fluorescence readings as a percentage of the "no drug" control (100% growth).

-

IC50 Calculation: Plot the percentage of parasite growth against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value. This is the concentration of this compound that results in 50% inhibition of parasite growth.[10]

Interpretation of Results

The calculated IC50 value provides a quantitative measure of the potency of this compound against the tested P. falciparum strain. Lower IC50 values indicate higher potency. These results can be used to compare the activity of this compound with other antimalarial compounds and to monitor for the development of drug resistance.[11]

References

- 1. | BioWorld [bioworld.com]

- 2. Exploring the Antiplasmodial 2‐Aminopyridines as Potential Antitrypanosomal Agents | Medicines for Malaria Venture [mmv.org]

- 3. MMV390048 - A novel antimalarial compound | Medicines for Malaria Venture [mmv.org]

- 4. MMV048 | Medicines for Malaria Venture [mmv.org]

- 5. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 10. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

MMV024101 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of MMV024101, a potent phosphatidylinositol 4-kinase (PI4K) inhibitor. The information is intended to guide researchers in accurately preparing stock solutions and in designing and executing cell-based assays.

Physicochemical and Biological Properties of this compound

This compound is a small molecule inhibitor of phosphatidylinositol 4-kinase (PI4K), an enzyme crucial for various cellular processes, including membrane trafficking and signal transduction. It has demonstrated submicromolar potency against Plasmodium falciparum, highlighting its potential as an antimalarial agent. Due to its low aqueous solubility, proper handling and solution preparation are critical for reliable experimental results.

| Property | Value | Reference |

| Molecular Weight | 352.37 g/mol | [1] |

| CAS Number | 1092565-44-0 | [1][2] |

| Aqueous Solubility | <5 µM | [2] |

| Biological Activity | PI4K inhibitor; IC50 = 543 nM against P. falciparum NF54 | [2] |

Stock Solution Preparation and Storage

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.

-

Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 3.52 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. To continue the example of a 10 mM stock solution from 3.52 mg of powder, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Storage and Stability:

| Condition | Recommendation |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Concentration | ≥10 mM (solubility in DMSO is high) |

| Storage Temperature | -20°C |

| Stability | Stable for at least 6 months at -20°C when protected from light and moisture. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

General Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The specific conditions, such as cell seeding density and incubation times, should be optimized for the particular cell line and experimental endpoint.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a CO2 incubator.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubation: Return the plate to the CO2 incubator and incubate for the desired experimental duration.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays (e.g., MTT, CellTiter-Glo), western blotting, or immunofluorescence imaging.

Visualizations

PI4K Signaling Pathway and Inhibition by this compound

Caption: PI4K signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assay

References

Application Note & Protocol: Generation of a Dose-Response Curve for the Antimalarial Candidate MMV024101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for generating a dose-response curve for the novel antimalarial candidate, MMV024101, using an in vitro SYBR Green I-based fluorescence assay with the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The application note outlines the necessary materials, step-by-step experimental procedures, data analysis, and presentation. Additionally, it includes a hypothetical signaling pathway that could be targeted by antimalarial compounds. This guide is intended to assist researchers in the standardized assessment of the efficacy of new antimalarial compounds.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of new antimalarial drugs. A critical step in the preclinical evaluation of any new compound is the determination of its dose-response curve, from which the 50% inhibitory concentration (IC50) is calculated. The IC50 value is a key indicator of a drug's potency and is essential for comparing the efficacy of different compounds.[1][2]

This protocol describes a robust and widely used method for determining the in vitro activity of a test compound, this compound, against the erythrocytic stages of P. falciparum. The assay relies on the measurement of parasite DNA content using the fluorescent dye SYBR Green I as an indicator of parasite viability after a 72-hour incubation period with the compound.

Experimental Protocols

Materials and Reagents

-

Plasmodium falciparum 3D7 strain

-

Human O+ erythrocytes

-

Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II)

-

This compound (powder form)

-

Chloroquine (control drug)

-

Dimethyl sulfoxide (DMSO)

-

SYBR Green I nucleic acid stain (10,000x stock)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Humidified incubator with gas supply (5% CO2, 5% O2, 90% N2)

Plasmodium falciparum Culture Maintenance

-

Maintain asynchronous P. falciparum 3D7 cultures in human O+ erythrocytes at 2% hematocrit in complete parasite culture medium.

-

Incubate cultures at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

-

Monitor parasite growth daily by Giemsa-stained thin blood smears and maintain parasitemia between 1-5%.

Preparation of Compound and Control

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a 1 mM stock solution of chloroquine in sterile water.

-

Perform serial dilutions of the stock solutions to create a range of working concentrations. For a typical 8-point dose-response curve, a 3-fold serial dilution is recommended. The final concentration of DMSO in the wells should not exceed 0.5%.

SYBR Green I-Based Fluorescence Assay

-

Adjust the parasitemia of the culture to 0.5% with 2% hematocrit.

-

Dispense 180 µL of the parasite culture into the wells of a 96-well plate.

-

Add 20 µL of the serially diluted this compound and chloroquine to the respective wells in triplicate.

-

Include control wells containing parasite culture with 0.5% DMSO (negative control) and uninfected erythrocytes (background control).

-

Incubate the plate at 37°C for 72 hours in the gassed, humidified incubator.

-

After incubation, prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution from the stock.

-

Carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis

-

Subtract the average fluorescence value of the uninfected erythrocyte wells (background) from all other wells.

-

Calculate the percentage of parasite inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of treated well / Fluorescence of negative control well) x 100 ]

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[3]

Data Presentation

The following table represents a hypothetical dataset for this compound, illustrating its dose-dependent inhibition of P. falciparum growth.

| This compound Conc. (nM) | Log Concentration | % Inhibition (Mean ± SD) |

| 1000 | 3.00 | 98.2 ± 1.5 |

| 333 | 2.52 | 95.1 ± 2.1 |

| 111 | 2.04 | 88.7 ± 3.4 |

| 37 | 1.57 | 75.3 ± 4.0 |

| 12.3 | 1.09 | 52.1 ± 3.8 |

| 4.1 | 0.61 | 28.9 ± 2.9 |

| 1.37 | 0.14 | 10.5 ± 1.7 |

| 0.46 | -0.34 | 2.1 ± 0.8 |

| IC50 (nM) | 11.5 |

Visualizations

Caption: Workflow for the SYBR Green I-based dose-response assay.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application of MMV024101 in High-Throughput Screening for Antimalarial Drug Discovery

Introduction

MMV024101 is a chemical compound with demonstrated antimalarial activity, made available through the Medicines for Malaria Venture (MMV) Pathogen Box initiative. This collection of 400 diverse, drug-like molecules has been instrumental in catalyzing research and development for neglected diseases, including malaria. High-throughput screening (HTS) of compounds like this compound against the deadliest malaria parasite, Plasmodium falciparum, is a critical step in the identification of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in a common HTS assay for antimalarial drug discovery.

Data Presentation

The antimalarial activity of this compound and selected reference compounds from a high-throughput screen against the chloroquine-sensitive P. falciparum 3D7 strain are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, indicating the concentration required to inhibit 50% of parasite growth in vitro.

| Compound | P. falciparum Strain | IC50 (nM) | Assay Method |

| This compound | 3D7 | 804.40 | SYBR Green I Assay |

| Chloroquine (CQ) | 3D7 | 35.14 | SYBR Green I Assay |

| Quinine (QN) | 3D7 | 41.72 | SYBR Green I Assay |

| Amodiaquine (AMD) | 3D7 | 45.38 | SYBR Green I Assay |

Experimental Protocols

A widely used and robust method for high-throughput screening of antimalarial compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA.

I. Plasmodium falciparum Culture

-

Parasite Strain: Plasmodium falciparum 3D7, a chloroquine-sensitive reference strain, is commonly used.

-

Culture Conditions: Parasites are cultured in vitro in O+ human red blood cells (RBCs) at a 2% hematocrit in complete culture medium (RPMI 1640 supplemented with 35 mM HEPES, 24 mM NaHCO3, 1 mg/l hypoxanthine, 5 µg/ml gentamicin, and 0.5% (w/v) Albumax II).[1]

-

Incubation: Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[1]

-

Synchronization: Prior to assay setup, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population.[1]

II. High-Throughput SYBR Green I-Based Assay Protocol

This protocol is adapted for a 96-well plate format, suitable for HTS.

-

Compound Preparation:

-

This compound and other test compounds are typically provided as 10 mM stock solutions in dimethyl sulfoxide (DMSO).[2]

-

Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations for the assay. For an initial screen, a 5-fold serial dilution to obtain nine concentrations ranging from 20 µM to 0.05 nM is recommended.[1]

-

-

Assay Plate Setup:

-

Dispense the diluted compounds into a 96-well microtiter plate. Each concentration should be tested in triplicate.

-

Include control wells:

-

Positive Control: Parasitized RBCs with no compound (represents 100% parasite growth).

-

Negative Control: Uninfected RBCs with no compound (represents background fluorescence).

-

Reference Drug Control: A known antimalarial drug (e.g., Chloroquine) at various concentrations.

-

-

-

Parasite Addition and Incubation:

-

Add synchronized ring-stage P. falciparum-infected RBCs to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[1]

-

-

Lysis and Staining:

-

After incubation, add 100 µL of SYBR Green I lysis buffer (containing 0.005% SDS and SYBR Green I dye diluted 1:5000) to each well.[1]

-

Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (from uninfected RBCs) from all readings.

-

Normalize the data to the positive control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Visualizations